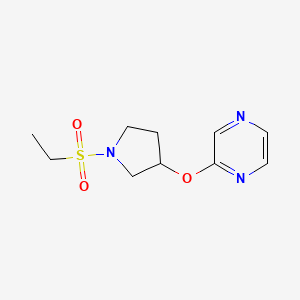

![molecular formula C8H6N2O3S B2935241 2-Methoxy-5-nitrobenzo[d]thiazole CAS No. 1421491-60-2](/img/structure/B2935241.png)

2-Methoxy-5-nitrobenzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methoxy-5-nitrobenzo[d]thiazole” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups . It is also known to be a part of the thiazole family .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves several steps . The process includes coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of sulfur and nitrogen atoms in the thiazole ring . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .

Chemical Reactions Analysis

The thiazole ring in “this compound” has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of derivatives related to 2-Methoxy-5-nitrobenzo[d]thiazole involves various chemical reactions that yield compounds with potential biological activities. For instance, derivatives have been synthesized through reactions involving amino-5-nitrothiazole, leading to Schiff base ligands with antimicrobial activity (Vinusha et al., 2015). Another study detailed a facile synthesis process for creating derivatives with significant yields, further characterized by spectroscopic methods to confirm their molecular structures (Havaldar et al., 2004).

Biological Activities

These compounds exhibit a range of biological activities, including antimicrobial and antifungal properties. The Schiff base ligands derived from 2-amino-5-nitrothiazole showed moderate activity against bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Vinusha et al., 2015). Additionally, the synthesis of specific derivatives has led to the discovery of compounds with antibacterial activity against various strains, indicating their importance in medicinal chemistry research (Havaldar et al., 2004).

Photophysical and Chemical Properties

Studies also explore the influence of regioisomerism on the photophysical properties of derivatives, aiming to understand the molecular structure-property relationship for future design strategies. Surprisingly, despite the presence of nitro groups, certain derivatives exhibit high quantum yields, making them interesting subjects for fluorescence studies (Habenicht et al., 2015).

Novel Synthetic Approaches

Innovative synthetic approaches, such as microwave-assisted methods on ionic liquid support, have been applied to access benzoxazol-5-yl-1H-benz[d]imidazole derivatives, showcasing the versatility of these compounds in drug discovery programs (Chanda et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds, such as benzothiazole derivatives, have been found to inhibit cox-1 . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation.

Mode of Action

Benzothiazole derivatives have been shown to inhibit cox-1, thereby reducing the production of prostaglandins . This suggests that 2-Methoxy-5-nitrobenzo[d]thiazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.

Result of Action

Based on the potential inhibition of cox-1, it could lead to a decrease in the production of prostaglandins, potentially reducing inflammation and pain sensation .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that thiazoles, the class of compounds to which it belongs, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Cellular Effects

The cellular effects of 2-Methoxy-5-nitrobenzo[d]thiazole are also not fully known. Thiazole derivatives have been found to have potent inhibitory effects against M. tuberculosis . This suggests that this compound may also have significant effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives have been found to have potent inhibitory effects against M. tuberculosis . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

2-methoxy-5-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUQAOADSIOBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

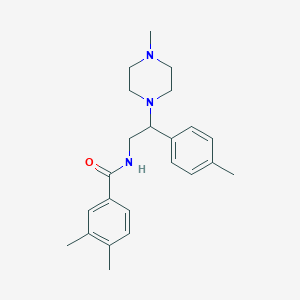

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)

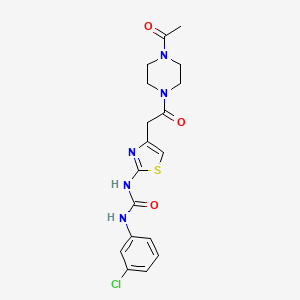

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)

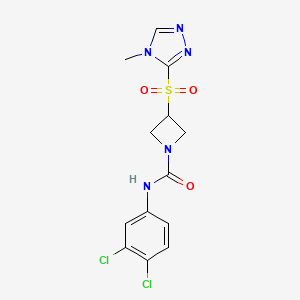

![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)